
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene is an organic compound that features a dichlorocyclopropyl group attached to a fluorobenzene ring
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with dichlorocarbene. Dichlorocarbene can be generated from chloroform and a strong base such as potassium tert-butoxide or aqueous sodium hydroxide . The reaction proceeds through a cyclopropanation mechanism, where the dichlorocarbene inserts into the double bond of the fluorobenzene, forming the dichlorocyclopropyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichlorocyclopropyl group into a cyclopropyl group or further reduce it to an open-chain structure.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom on the benzene ring enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene include other dichlorocyclopropyl derivatives and fluorobenzene derivatives. For example:
1-(2,2-Dichlorocyclopropyl)benzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluorobenzyl chloride: Contains a benzyl chloride group instead of the dichlorocyclopropyl group, leading to different applications and properties.
The uniqueness of this compound lies in the combination of the dichlorocyclopropyl group and the fluorobenzene ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H7Cl2F |
|---|---|
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
1-(2,2-dichlorocyclopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H7Cl2F/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 |
InChI-Schlüssel |
MRZZXYSXXKJREH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


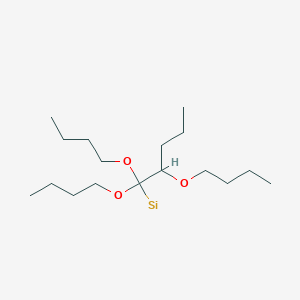
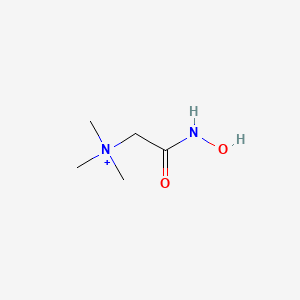

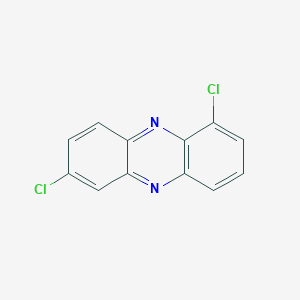
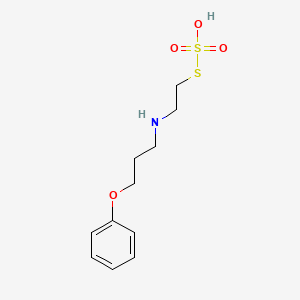
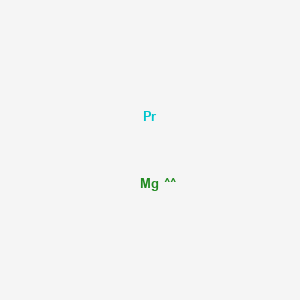



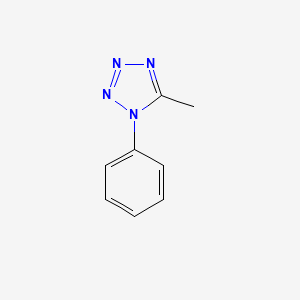
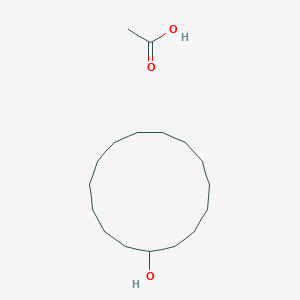

![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)
